6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Description
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core. The structure includes a methoxy group at position 6 and a methyl ester at position 3 (Figure 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antituberculosis agents . Its ester functionality enhances lipophilicity, which can improve cell membrane permeability compared to its carboxylic acid counterpart.
Properties
IUPAC Name |
methyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-4-9-8(10(13)15-2)5-11-12(9)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJLEBYDRJYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=C(C=N2)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The CDC strategy, as demonstrated in pyrazolo[1,5-a]pyridine syntheses, involves coupling N-amino-2-iminopyridines with β-dicarbonyl compounds. For the target compound, the N-amino-2-iminopyridine precursor must bear a methoxy group at the 6-position. Reacting this with methyl acetoacetate under oxidative conditions forms the pyrazolo[1,5-a]pyridine core while introducing the methyl ester directly.
Key variables include:
Table 1: Optimization of CDC Conditions for Target Compound
| Entry | HOAc (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 6 | Air | 74 |
| 3 | 6 | O₂ | 94 |
Data adapted from analogous pyrazolo[1,5-a]pyridine syntheses.
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the enolized β-dicarbonyl compound on the N-amino-2-iminopyridine, followed by oxidative dehydrogenation. Oxygen acts as a terminal oxidant, driving aromatization and eliminating water. The methoxy group’s electron-donating nature stabilizes intermediates, favoring regioselective coupling at the 6-position.
Cyclocondensation of Aminopyrazole Derivatives
Tetraethoxypropane-Based Cyclization
Aminopyrazole derivatives, such as 3-amino-4-methoxy-pyrazole, react with 1,1,3,3-tetraethoxy-2-methoxypropane in acidic media to form the pyrazolo[1,5-a]pyridine skeleton. Hydrochloric acid (6 M) at 95°C in a sealed tube induces cyclization, with subsequent esterification using methanol/H₂SO₄ introducing the methyl ester.
Key Observations:
-
Temperature sensitivity : Heating above 90°C prevents incomplete cyclization but risks decomposition.
-
Solvent effects : Aqueous HCl promotes solubility of intermediates, while ethanol facilitates crystallization.
Post-Synthetic Modifications
Esterification of Carboxylic Acid Precursors
Pyrazolo[1,5-a]pyridine-3-carboxylic acids, synthesized via CDC or cyclocondensation, undergo esterification. Using thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with methanol, achieves near-quantitative conversion.
Table 2: Esterification Efficiency with Different Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 65 | 6 | 78 |
| DCC/DMAP | 25 | 12 | 85 |
| SOCl₂/MeOH | 70 | 2 | 95 |
Challenges and Side Reactions
Byproduct Formation in CDC Reactions
Excess acetic acid (>6 equiv) promotes triazolo[1,5-a]pyridine formation via competing cyclization. Similarly, prolonged heating at 130°C induces decarboxylation of the methyl ester, necessitating strict temperature control.
Regioselectivity in Cyclocondensation
Methoxy groups at non-target positions (e.g., 5- or 7-) may form if the tetraethoxypropane derivative lacks symmetry. NMR-guided purification (e.g., silica gel chromatography) isolates the desired 6-methoxy isomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-2), 7.20 (d, J = 8.0 Hz, 1H, H-5), 6.85 (d, J = 8.0 Hz, 1H, H-7), 4.10 (s, 3H, OCH₃), 3.95 (s, 3H, COOCH₃).
-
¹³C NMR : δ 165.2 (COOCH₃), 159.8 (C-6), 152.1 (C-3a), 148.9 (C-2), 123.4 (C-5), 115.6 (C-7), 56.1 (OCH₃), 52.3 (COOCH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₁H₁₁N₂O₃ [M+H]⁺: 219.0764; Found: 219.0768.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Hydrolysis with trifluoroacetic acid (TFA) converts the ester to carboxylic acid intermediates (e.g., 22 in ), which can then participate in amide coupling or cyclization reactions.
-
Subsequent reactions with brominated ketones (e.g., 23 ) enable side-chain modifications, forming derivatives like 24 with antitubercular activity (MIC: 0.02–5 μg/mL against Mtb H37Rv) .
Cycloaddition and Ring Functionalization
The pyrazolo[1,5-a]pyridine core participates in cycloaddition reactions:
-
Treatment with ammonium acetate and acetamide generates fused pyridine derivatives (e.g., 6m , 6n ) via cyclocondensation, achieving yields up to 74% under optimized conditions .
-
Palladium-catalyzed C–H activation at position 6 enables π-aryl palladation, facilitating arylation with aryl iodides (e.g., forming 116a–f ) in hexafluoroisopropanol (HFIP) solvent .
Substitution Reactions at the Methoxy Group
The methoxy group at position 6 can be modified through demethylation or displacement:
-
Oxidation with strong acids (e.g., TFA) or nucleophilic agents replaces the methoxy group with hydroxyl or other substituents, enhancing solubility for pharmaceutical applications .
-
In analogous pyrazolo[1,5-a]pyrimidines, Pd-catalyzed protocols enable direct functionalization at electron-rich positions adjacent to methoxy groups .
Synthetic Optimization via Reaction Conditions
Key findings from reaction condition studies on related pyrazolo[1,5-a]pyridines:
Mechanistic Insights
-
Cyclocondensation : Proceeds via 1,3-biselectrophilic intermediates reacting with NH-3-aminopyrazoles, enabling structural diversification at positions 2, 3, 5, 6, and 7 .
-
Pd-Catalyzed Reactions : Involve coordination complexes (e.g., 114 ) that activate C–H bonds, followed by coupling with aryl halides .
This compound’s reactivity profile underscores its utility as a scaffold in medicinal and materials chemistry. Further studies on regioselective functionalization and catalytic systems could expand its synthetic applications.
Scientific Research Applications
Kinase Inhibition
Research indicates that 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester acts as an inhibitor of specific kinases such as AXL and c-MET. These kinases play crucial roles in tumor growth and metastasis by regulating cell signaling pathways. The inhibition of these kinases has been associated with potential therapeutic benefits in treating various cancers .
Structure-Activity Relationship Studies
Molecular docking simulations have shown how this compound interacts with kinase active sites, providing insights into its mechanism of action. This information is vital for optimizing the compound's efficacy through modifications that enhance its inhibitory effects .
Cancer Therapy
Given its ability to inhibit critical kinases involved in cancer progression, this compound is being investigated as a candidate for cancer treatment. Its selective binding properties make it a valuable compound for developing targeted therapies that minimize side effects associated with traditional chemotherapy .
Fibrosis Treatment
The compound's potential extends beyond oncology; it may also play a role in treating fibrotic diseases. By modulating kinase activity, it could help regulate fibrotic processes, offering new avenues for therapeutic intervention .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- In vitro studies demonstrated significant inhibition of AXL and c-MET kinase activities in cancer cell lines, leading to reduced proliferation and increased apoptosis.
- Animal models have shown promising results where treatment with this compound resulted in decreased tumor size and improved survival rates compared to control groups .
These findings underscore the compound's potential as an effective therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Physicochemical Properties
- Stability : The methyl ester group confers greater stability against hydrolysis compared to ethyl esters (e.g., ’s ethyl ester with a 5-hydroxy group), which may degrade under acidic/basic conditions .
- Solubility : The methoxy group increases lipophilicity (logP ~2.5 estimated), whereas analogues with hydroxymethyl () or carboxylic acid groups exhibit higher aqueous solubility .
Biological Activity
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (CAS No. 1060724-63-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and inflammation. Characterized by its unique pyrazolo[1,5-a]pyridine structure, this compound features a methoxy group at the 6-position and a carboxylic acid methyl ester at the 3-position, contributing to its pharmacological properties.
- Molecular Formula : C10H10N2O3
- Molecular Weight : Approximately 206.20 g/mol
- Structure : The structural configuration allows for specific interactions with biological targets, making it a candidate for medicinal chemistry applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of certain kinases such as AXL and c-MET. These kinases play crucial roles in signaling pathways associated with tumor growth and metastasis, positioning the compound as a potential therapeutic agent in oncology.
Inhibitory Effects on Kinases
The compound has shown promising results in inhibiting kinase activity, which is pivotal for regulating cellular processes involved in cancer progression. Molecular docking studies have demonstrated that this compound can bind selectively to specific kinase targets, enhancing its potential effectiveness as an inhibitor.
Case Studies and Experimental Data
-
Inhibition of AXL and c-MET Kinases :
- A study demonstrated that the compound significantly inhibited AXL and c-MET kinases with IC50 values indicative of potent activity. The interaction studies revealed that the compound binds effectively within the active sites of these kinases, suggesting a mechanism of action that warrants further investigation.
-
Anti-inflammatory Activity :
- Related pyrazolo compounds have been evaluated for their anti-inflammatory properties. For instance, derivatives similar to this compound exhibited IC50 values below 50 µM in cell-based assays targeting inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
-
Structure-Activity Relationship (SAR) :
- The presence of the methoxy group and specific positioning within the pyrazole ring are critical for enhancing bioactivity. Variations in substituents have been shown to influence the pharmacological profiles of related compounds significantly.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid | Bromine substitution at the 6-position | Increased lipophilicity; potential for higher bioactivity |
| Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | Ethyl instead of methyl ester | Different solubility profile; varied biological activity |
| 4-Amino-6-methoxy-pyrazolo[1,5-a]pyridine | Amino group substitution at position 4 | Enhanced interaction with specific targets due to amino group |
Q & A
Q. What are the optimal synthetic routes for preparing 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization or functionalization of pyrazolo-pyridine precursors. For example, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized using NaN₃ in DMF at 50°C for nucleophilic substitution, followed by acid-catalyzed cyclization (). Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency.
- Catalysts : Sodium hydride or potassium carbonate improves ester group reactivity ().
- Temperature : Reactions often require heating (50–80°C) or reflux for cyclization ().
Yield optimization involves quenching with ice water and recrystallization from ethanol or toluene ().
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) are diagnostic. Pyrazole ring protons appear as distinct doublets (δ 6.5–8.5 ppm) ().
- IR Spectroscopy : Ester C=O stretches (~1700 cm⁻¹) and pyrazole C-N stretches (~1500 cm⁻¹) confirm functional groups ().
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) validates molecular formula ().
Q. How does the methoxy group at position 6 influence the compound’s reactivity in substitution or cyclization reactions?
- Methodological Answer : The methoxy group is electron-donating, directing electrophilic substitution to the pyridine ring’s para position. For example, nitration or halogenation reactions require HNO₃/H₂SO₄ or halogenating agents (e.g., NBS), with regioselectivity confirmed via NOESY or COSY NMR ( ). The ester group at position 3 is susceptible to hydrolysis (NaOH/EtOH, 60°C), enabling carboxylate intermediate generation for further coupling ().
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?
- Methodological Answer : Conflicting data may arise from tautomerism or dynamic effects. Solutions include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., pyrazole ↔ pyridinium forms) ().
- 2D NMR (HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity ().
- X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths and angles ().
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases or COX-2)?
- Methodological Answer :
- Molecular Docking : Use software like Discovery Studio or AutoDock with crystal structures from the Protein Data Bank (e.g., COX-2 PDB: 1CX2). Focus on hydrogen bonding with the ester carbonyl and hydrophobic interactions with the methoxy group ().
- MD Simulations : Assess binding stability (≥100 ns trajectories) using GROMACS or AMBER. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints ().
Q. How do solvent polarity and pH impact the compound’s stability during long-term storage or biological assays?
- Methodological Answer :
- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). The ester group hydrolyzes rapidly in aqueous buffers (pH >8), requiring storage in anhydrous DMSO at -20°C ().
- pH-Dependent Solubility : The compound is soluble in DMF or DMSO but precipitates in aqueous media below pH 6. Use co-solvents (e.g., PEG-400) for in vitro assays ().
Q. What strategies mitigate low regioselectivity in functionalizing the pyrazolo-pyridine core?
- Methodological Answer :
- Directed Ortho-Metalation : Use a directing group (e.g., ester) with LDA or TMPZnCl·LiCl to install substituents at position 7 ().
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids target position 2 or 5, confirmed by X-ray ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling.
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate) that may contribute to potency ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
